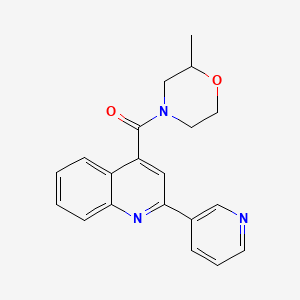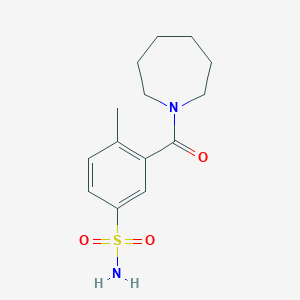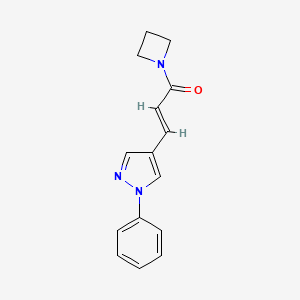
2-(4-Chloro-3-methylphenoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)nicotinonitrile, also known as CMN, is a chemical compound with the molecular formula C14H10ClN2O. It is a potent herbicide that is widely used in agriculture to control weeds. CMN belongs to the class of compounds known as pyridine carboxylic acids, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the inhibition of the photosystem II complex in plants. This complex is responsible for the light-dependent reactions of photosynthesis, which generate ATP and NADPH. This compound binds to the D1 protein of photosystem II, which prevents the transfer of electrons from water to the photosystem II complex. This ultimately leads to the generation of reactive oxygen species, which cause damage to the photosystem II complex and ultimately lead to plant death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal activity, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal activity by inhibiting the growth of fungal cells. Additionally, this compound has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-Chloro-3-methylphenoxy)nicotinonitrile in lab experiments is its high potency as a herbicide. This makes it an ideal compound for studying the effects of herbicides on plants. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its biological activities. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound is highly toxic to humans and animals, which means that strict safety precautions must be taken when handling the compound.
Future Directions
There are a number of future directions for research on 2-(4-Chloro-3-methylphenoxy)nicotinonitrile. One area of research could be to investigate the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could be to investigate the potential of this compound as a natural herbicide, which would have less environmental impact than traditional herbicides. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent herbicides and other biological agents.
Synthesis Methods
The synthesis of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the reaction between 4-chloro-3-methylphenol and 2-chloronicotinonitrile in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is typically around 70-80%.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been extensively studied for its herbicidal activity. It is highly effective against a wide range of weeds, including grasses and broadleaf weeds. This compound works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. In addition to its herbicidal activity, this compound has also been shown to exhibit other biological activities, including anti-inflammatory, antifungal, and antitumor effects.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-9-7-11(4-5-12(9)14)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCOQLTZLVZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)

![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)